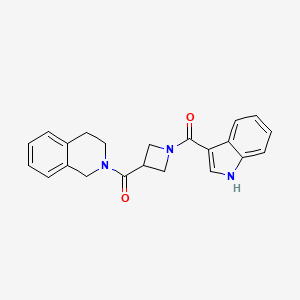
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
(1-(1H-indole-3-carbonyl)azetidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone and related compounds have been a subject of synthesis and structural analysis. The compound (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone (L) and its complexes with copper and cobalt chlorides were synthesized and analyzed. The molecule L crystallizes as a cis-trans isomer, and its structure was elucidated using X-ray diffraction analysis. The molecule consists of dihydroisoquinoline and benzimidazole fragments, which lie in perpendicular planes, showcasing the molecule's intricate structural features (Sokol et al., 2011).
Molecular Interaction and Complex Formation
Interaction with Metal Ions
The interaction of the synthesized compound (L) with metal ions was studied. The complexes [CuLCl2] and [CoLCl2] were formed and analyzed using IR spectroscopy and X-ray diffraction analysis. These analyses suggest that the complexes have different structures and coordination modes to the metal atom, indicating the compound's ability to interact and form complexes with metal ions, presenting potential applications in coordination chemistry (Sokol et al., 2011).
Research and Applications in Imaging
Radioligands for PET Imaging
Carbon-11-labeled aminoalkylindole derivatives have been synthesized for potential use as cannabinoid receptor radioligands for PET imaging, particularly in the context of alcohol abuse. The compounds showed promising results in terms of radiochemical yields and specific activity, indicating their potential application in the field of diagnostic imaging and neurology (Gao et al., 2014).
Potential Therapeutic Applications
Antileishmanial Activity
A series of compounds including N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized and screened for antileishmanial activity against Leishmania major. A significant improvement in anti-parasitic activity was observed, suggesting the potential therapeutic application of these compounds in treating leishmaniasis (Singh et al., 2012).
Antimicrobial Activity
Azetidinone derivatives of pyridine containing hydrazides were synthesized and evaluated for their antibacterial and antifungal activities. The structural features of these compounds were established based on analytical and spectral data, indicating their potential use in developing new antimicrobial agents (Senwar et al., 2017).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(1H-indole-3-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(24-10-9-15-5-1-2-6-16(15)12-24)17-13-25(14-17)22(27)19-11-23-20-8-4-3-7-18(19)20/h1-8,11,17,23H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQYGRSCXQQKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)
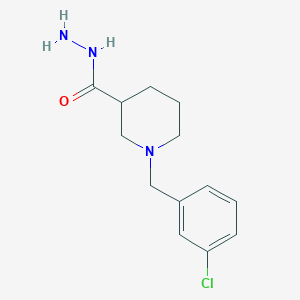
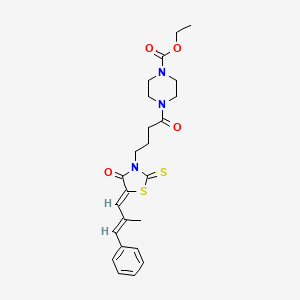
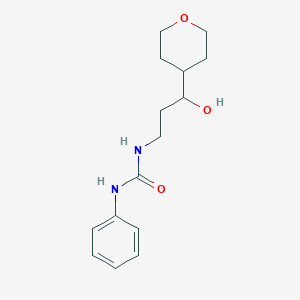

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2552586.png)

![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)
![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552590.png)
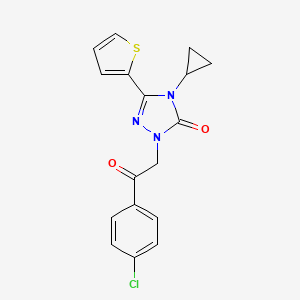
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B2552594.png)